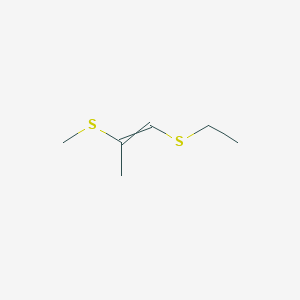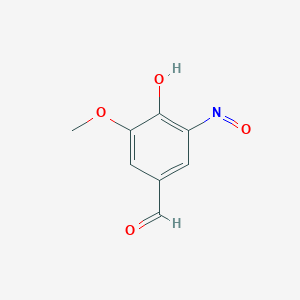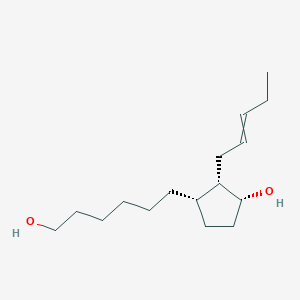
(1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyhexyl group and a pentenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the use of cyclopentane as the starting material, which undergoes a series of reactions including alkylation, hydroboration-oxidation, and Wittig reaction to introduce the hydroxyhexyl and pentenyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenyl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using H2 and a metal catalyst like Pd/C (Palladium on carbon).
Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features could make it a candidate for drug development or as a probe in biochemical studies.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets may lead to the development of new drugs.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, materials, or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol exerts its effects depends on its interaction with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The specific pathways involved would depend on the context of its application, such as its use in drug development or as a biochemical probe.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-one
- (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentane
Uniqueness
The uniqueness of (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol lies in its specific stereochemistry and the presence of both hydroxyhexyl and pentenyl groups. This combination of features may confer unique chemical and biological properties, making it distinct from similar compounds.
Propriétés
Numéro CAS |
827325-77-9 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
(1R,2S,3S)-3-(6-hydroxyhexyl)-2-pent-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C16H30O2/c1-2-3-6-10-15-14(11-12-16(15)18)9-7-4-5-8-13-17/h3,6,14-18H,2,4-5,7-13H2,1H3/t14-,15-,16+/m0/s1 |
Clé InChI |
XEDGHMCHZZNDNT-HRCADAONSA-N |
SMILES isomérique |
CCC=CC[C@H]1[C@H](CC[C@H]1O)CCCCCCO |
SMILES canonique |
CCC=CCC1C(CCC1O)CCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


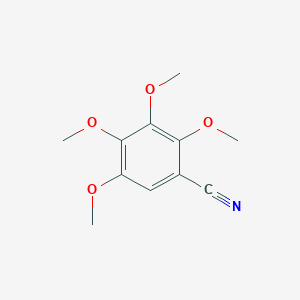
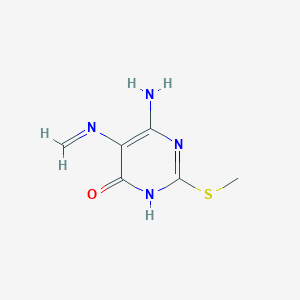
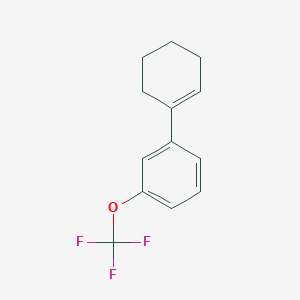
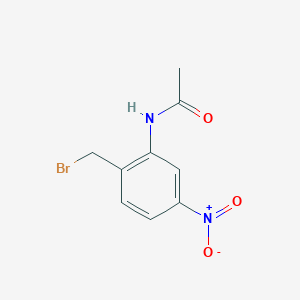
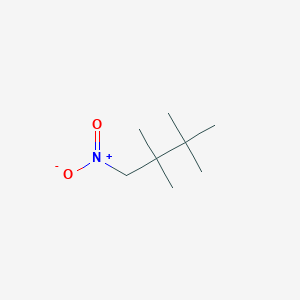

![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
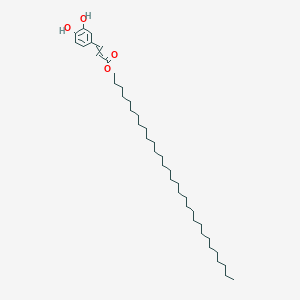
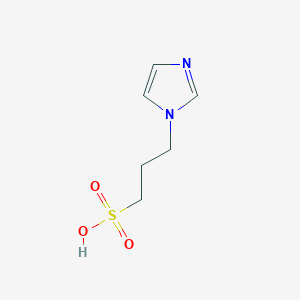
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
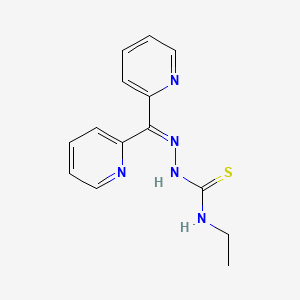
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
